1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea
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Overview
Description
N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrimidinyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA can be compared with other compounds that have similar structural features or functional groups. Examples include:
- Compounds with pyrimidinyl groups.
- Compounds with phenylsulfanyl groups.
- Compounds with urea derivatives.
Uniqueness
The uniqueness of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30N6OS |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-phenylsulfanylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C26H30N6OS/c1-18-17-19(2)28-24(27-18)31-25(32-26(33)29-20-11-5-3-6-12-20)30-22-15-9-10-16-23(22)34-21-13-7-4-8-14-21/h4,7-10,13-17,20H,3,5-6,11-12H2,1-2H3,(H3,27,28,29,30,31,32,33) |
InChI Key |
UIZCZIPQCUKRIH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2SC3=CC=CC=C3)\NC(=O)NC4CCCCC4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2SC3=CC=CC=C3)NC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
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